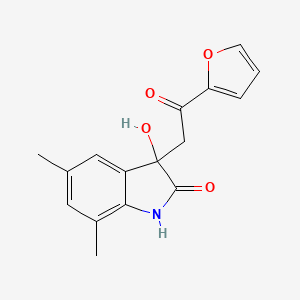
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an indolin-2-one group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring and the indolin-2-one group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The indolin-2-one group could potentially undergo a variety of reactions as well, including condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the furan ring could potentially make the compound aromatic and relatively stable . The presence of the hydroxy group could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. Derivatives of furan compounds, such as the one , have demonstrated antimicrobial activity against yeast-like fungi Candida albicans at certain concentrations . This suggests that it could be developed into treatments for fungal infections, which are a significant concern in medical settings.
Antibacterial Properties
Further extending its antimicrobial profile, this compound’s derivatives have shown effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus . These bacteria are common culprits in hospital-acquired infections, making the compound a candidate for antibacterial drug development.
Synthesis of Sugar Analogues
The related compound (S)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which is involved in the synthesis of sugar analogues . Sugar analogues have applications in the development of antibiotics and anticancer drugs, indicating that our compound could play a role in synthesizing these vital therapeutic agents.
Flavoring Agent in Food Industry
Ethyl 3-(furan-2-yl)propionate, a compound with a similar furan structure, is used as a flavoring agent in the food industry . This suggests that the compound might also have potential applications in enhancing the flavor profile of food products.
Sustainable Chemical Building Units
Derivatives of furan compounds are being explored as sustainable chemical building units derived from biomass . This aligns with the global push towards green chemistry and the use of renewable resources, positioning the compound as a valuable asset in sustainable industrial processes.
Design of Antibiotics
The synthesis of sugar analogues also has implications for the design of new antibiotics . With antibiotic resistance on the rise, the development of novel antibiotics is crucial, and compounds like 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one could contribute to this field.
Organic Synthesis and Catalysis
The furan ring present in the compound is a key feature in organic synthesis and catalysis . It can participate in various chemical reactions, including the Friedel–Crafts reaction, which is fundamental in creating complex organic molecules. This makes it a valuable compound for research in organic chemistry.
Mécanisme D'action
Propriétés
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5,7-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)16(20,15(19)17-14)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNWSVJOFXWQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5,7-dimethylindolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


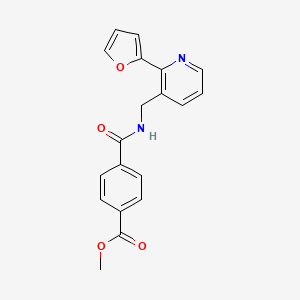
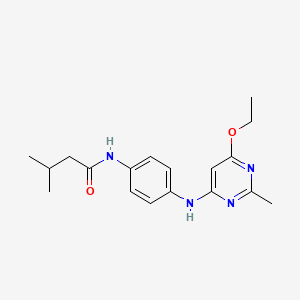
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)

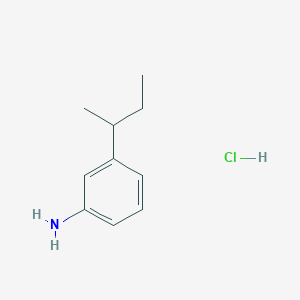
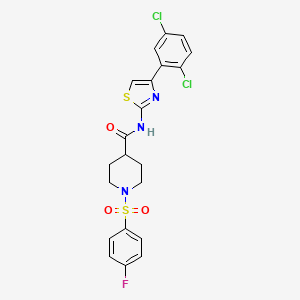

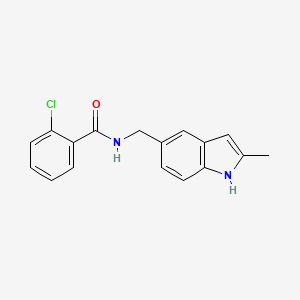
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)
![4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782443.png)

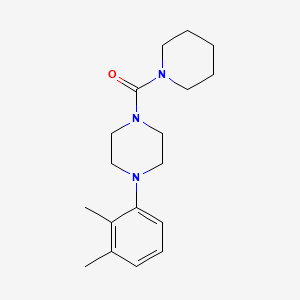
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)